molecular formula C16H23ClN2O4S B305227 N-(3-chloro-4-methoxyphenyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide

N-(3-chloro-4-methoxyphenyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide

Cat. No. B305227
M. Wt: 374.9 g/mol
InChI Key: WNZLUMDVARCIPF-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide, commonly known as CMCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. CMCA is a derivative of the widely used nonsteroidal anti-inflammatory drug (NSAID) class, and its unique chemical structure has led to extensive research on its synthesis, mechanism of action, and potential therapeutic applications.

Mechanism of Action

The mechanism of action of CMCA is not fully understood, but it is believed to act on the cyclooxygenase (COX) enzyme pathway, which is responsible for the production of prostaglandins. CMCA has been shown to inhibit COX-2, which is involved in the production of inflammatory prostaglandins, while having little effect on COX-1, which is involved in the production of prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects:
CMCA has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has also been shown to have a positive effect on various biochemical markers of inflammation, including cytokines and chemokines. Additionally, CMCA has been shown to have a positive effect on various physiological parameters, including blood pressure, heart rate, and body temperature.

Advantages and Limitations for Lab Experiments

One advantage of CMCA is its relatively low toxicity, which makes it a suitable candidate for preclinical and clinical studies. Additionally, CMCA has shown promising results in various animal models of disease, indicating its potential therapeutic value. However, one limitation of CMCA is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on CMCA. One area of focus could be the development of more efficient and cost-effective methods for synthesizing CMCA. Additionally, further research is needed to fully understand the mechanism of action of CMCA and its potential therapeutic applications. Finally, future studies could investigate the potential use of CMCA in combination with other drugs or therapies to enhance its therapeutic effects.

Synthesis Methods

The synthesis of CMCA involves the reaction of 3-chloro-4-methoxyaniline with cyclohexyl methyl sulfone to form the intermediate product, which is then reacted with chloroacetyl chloride to form the final product, CMCA. The synthesis of CMCA has been optimized to increase yield and purity, and various methods have been developed to produce CMCA in large quantities.

Scientific Research Applications

CMCA has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties, and has been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. CMCA has also been studied for its potential use as a diagnostic tool in the detection of cancer and other diseases.

properties

Product Name

N-(3-chloro-4-methoxyphenyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide

Molecular Formula

C16H23ClN2O4S

Molecular Weight

374.9 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide

InChI

InChI=1S/C16H23ClN2O4S/c1-23-15-9-8-12(10-14(15)17)18-16(20)11-19(24(2,21)22)13-6-4-3-5-7-13/h8-10,13H,3-7,11H2,1-2H3,(H,18,20)

InChI Key

WNZLUMDVARCIPF-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NC(=O)CN(C2CCCCC2)S(=O)(=O)C)Cl

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN(C2CCCCC2)S(=O)(=O)C)Cl

Origin of Product

United States

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